Methyl 2-Bromo-5-iodo-4-methoxybenzoate
CAS No.:
Cat. No.: VC16561342
Molecular Formula: C9H8BrIO3
Molecular Weight: 370.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8BrIO3 |
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Molecular Weight | 370.97 g/mol |
IUPAC Name | methyl 2-bromo-5-iodo-4-methoxybenzoate |
Standard InChI | InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
Standard InChI Key | ROYMHJBWWVVBGE-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C(=C1)Br)C(=O)OC)I |
Introduction
Structural Identification and Molecular Properties
Methyl 2-bromo-5-iodo-4-methoxybenzoate belongs to the class of substituted benzoic acid esters. Its molecular formula, C₉H₈BrIO₃, reflects the presence of bromine and iodine atoms at the 2- and 5-positions, respectively, alongside a methoxy group at the 4-position of the benzene ring . The compound’s exact mass is 369.870148 g/mol, and its LogP value of 4.16 indicates moderate lipophilicity, which influences its solubility and reactivity in organic media .
Key Physical Properties
Property | Value |
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Molecular Weight | 370.966 g/mol |
Density | 2.0±0.1 g/cm³ |
Boiling Point | 387.7±42.0 °C at 760 mmHg |
Flash Point | 188.3±27.9 °C |
Vapor Pressure | 0.0±0.9 mmHg at 25°C |
Index of Refraction | 1.605 |
These properties are critical for predicting its behavior in synthetic workflows, such as distillation or recrystallization .
Synthetic Routes and Optimization
The synthesis of methyl 2-bromo-5-iodo-4-methoxybenzoate typically involves sequential halogenation and esterification steps. A patent describing the preparation of structurally analogous compounds provides insights into viable methodologies:
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Halogenation:
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Starting from a methoxy-substituted benzoate precursor, bromination or iodination is achieved using halogenating agents (e.g., bromine or iodine) in dichloromethane at 10–40°C .
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For example, bromination of 2-methoxy-4-acetylamino methyl benzoate with bromine (1.2 equiv) at 10–15°C yields brominated intermediates with >80% efficiency .
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Condensation and Functionalization:
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Halogenated intermediates undergo coupling reactions with nucleophiles (e.g., sodium ethanesulfinate) in dimethylformamide (DMF) using catalysts like cuprous chloride .
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Subsequent deprotection steps (e.g., acid-catalyzed methanolysis) remove acetyl groups, yielding the final product with purity exceeding 99.5% .
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This route emphasizes the importance of solvent choice (methylene chloride for halogenation, DMF for coupling) and catalyst selection (cuprous halides) in achieving high yields .
Chemical Reactivity and Applications
The bromine and iodine substituents render methyl 2-bromo-5-iodo-4-methoxybenzoate highly reactive in cross-coupling reactions, which are pivotal in medicinal chemistry:
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Suzuki-Miyaura Coupling: The iodine atom acts as a superior leaving group compared to bromine, enabling selective aryl-aryl bond formation with boronic acids .
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Buchwald-Hartwig Amination: The bromine substituent facilitates palladium-catalyzed amination, introducing nitrogen-containing moieties for drug candidate synthesis .
Stability Considerations
Industrial and Pharmaceutical Relevance
Methyl 2-bromo-5-iodo-4-methoxybenzoate serves as a precursor in synthesizing bioactive molecules, including:
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Anticancer Agents: Structural analogs with ethylsulfonyl groups exhibit cytotoxic effects against colorectal cancer cells, reducing viability by >70% at 10 µM concentrations.
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Antimicrobial Compounds: The electron-withdrawing effects of halogens enhance interactions with bacterial enzymes, as seen in derivatives tested against Staphylococcus aureus .
Commercial availability through suppliers like Apollo Scientific and Thermo Fisher Scientific underscores its importance in high-throughput screening and drug discovery .
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